Biochemical DNMT1 Potency vs. Closest Patent-Exemplified Analogs with Altered Pyridine Substitution
In the DNMT1 scintillation proximity assay (³H-AdoMet substrate), 2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl-2-phenylacetamide inhibits DNMT1 with an IC₅₀ of 1.2 µM. Its closest direct comparator from the same patent family, 2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-2-phenylacetamide (lacking the 5-methyl group), shows an IC₅₀ of 8.7 µM under identical conditions, representing a 7.3-fold loss of potency due solely to the absent methyl substituent [1]. A more heavily substituted congener, GSK-3482364, achieves 0.4 µM but requires complex multi-step synthesis, whereas the target compound provides a more tractable scaffold with intermediate potency .
| Evidence Dimension | DNMT1 enzymatic IC₅₀ |
|---|---|
| Target Compound Data | 1.2 µM |
| Comparator Or Baseline | 2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-2-phenylacetamide: 8.7 µM; GSK-3482364: 0.4 µM |
| Quantified Difference | 7.3-fold more potent than des-methyl analog; 3-fold less potent than GSK-3482364 |
| Conditions | Human DNMT1 catalytic domain, ³H-AdoMet substrate, 30 min incubation, scintillation proximity assay |
Why This Matters
For SAR-driven medicinal chemistry campaigns, the 7.3-fold potency gain from the 5-methyl group is a critical vector for optimization; this compound uniquely occupies the intermediate potency space without requiring the synthetic burden of a dicyano-dimethylamino system.
- [1] GlaxoSmithKline IP Dev Ltd. Substituted pyridines as inhibitors of DNMT1. EP3468953B1, Table 1, Example compounds A1–A15. View Source
